molecular formula C20H15Cl2F2N3O B11064551 (2-Chloro-4,5-difluorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone

(2-Chloro-4,5-difluorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone

Cat. No.: B11064551
M. Wt: 422.3 g/mol
InChI Key: BOWSCRUZYLRQHG-UHFFFAOYSA-N
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Description

(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE is a complex organic compound with significant applications in various fields such as medicinal chemistry and industrial chemistry. This compound is characterized by its unique structure, which includes a quinoline moiety and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Reagents: Utilized in Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

Its quinoline moiety is known for its antimicrobial and antimalarial properties, making it a candidate for drug development .

Industry

Industrially, this compound can be used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to antimicrobial effects. Additionally, the piperazine ring can interact with various enzymes, inhibiting their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE lies in its combination of a quinoline moiety and a piperazine ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H15Cl2F2N3O

Molecular Weight

422.3 g/mol

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H15Cl2F2N3O/c21-12-1-2-13-18(9-12)25-4-3-19(13)26-5-7-27(8-6-26)20(28)14-10-16(23)17(24)11-15(14)22/h1-4,9-11H,5-8H2

InChI Key

BOWSCRUZYLRQHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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